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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

Cat. No.: B092845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry

of 1,1-diethylcyclopropane (C₇H₁₄). It includes key mass spectral data, a proposed

fragmentation pathway, and a representative experimental protocol for analysis. This

information is crucial for the identification and structural elucidation of this compound in various

research and development settings.

Core Data Presentation
The electron ionization (EI) mass spectrum of 1,1-diethylcyclopropane is characterized by a

series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and

relative intensity of the most significant peaks, are summarized in the table below. This data is

sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry

Data Center.[1]
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Mass-to-Charge (m/z) Relative Intensity (%) Proposed Ion Fragment

27 45 [C₂H₃]⁺

29 60 [C₂H₅]⁺

39 48 [C₃H₃]⁺

41 85 [C₃H₅]⁺

55 65 [C₄H₇]⁺

69 100 [C₅H₉]⁺

83 30 [C₆H₁₁]⁺

98 5 [C₇H₁₄]⁺• (Molecular Ion)

Note: The base peak at m/z 69 represents the most abundant fragment ion in the spectrum.

The molecular ion peak at m/z 98 is observed with low relative intensity, which is common for

aliphatic compounds under electron ionization.

Proposed Fragmentation Pathway
The fragmentation of 1,1-diethylcyclopropane under electron ionization (70 eV) is initiated by

the removal of an electron to form the molecular ion, [C₇H₁₄]⁺•. The high energy of this

ionization method leads to subsequent bond cleavages and rearrangements, resulting in the

observed fragment ions. The proposed primary fragmentation pathway is outlined below.
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Figure 1: Proposed electron ionization fragmentation pathway for 1,1-diethylcyclopropane.

Description of Fragmentation Steps:

Ionization: The process begins with the bombardment of the 1,1-diethylcyclopropane
molecule with high-energy electrons, leading to the ejection of an electron and the formation

of the molecular ion ([C₇H₁₄]⁺•) at m/z 98.

Formation of the Base Peak (m/z 69): The most favorable fragmentation pathway involves

the loss of an ethyl radical (•C₂H₅) from the molecular ion. This results in the formation of a

stable secondary carbocation, [C₅H₉]⁺, which is observed as the base peak at m/z 69. The

high stability of this cation contributes to its high abundance.

Formation of the m/z 83 Fragment: An alternative initial fragmentation involves the loss of a

methyl radical (•CH₃) from one of the ethyl groups, leading to the formation of the [C₆H₁₁]⁺

ion at m/z 83.

Secondary Fragmentations:

The ion at m/z 83 can further fragment by losing an ethene molecule (C₂H₄) to form the

[C₄H₇]⁺ ion at m/z 55.
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Similarly, the base peak ion at m/z 69 can undergo the loss of an ethene molecule to yield

the [C₃H₅]⁺ ion at m/z 41.

Formation of Smaller Fragments: The peak at m/z 29 corresponds to the ethyl cation

([C₂H₅]⁺), likely formed through alpha-cleavage at the quaternary carbon of the cyclopropane

ring. Other smaller fragments, such as [C₃H₃]⁺ (m/z 39) and [C₂H₃]⁺ (m/z 27), are formed

through more complex rearrangements and cleavage events.

Experimental Protocols
The following describes a representative experimental protocol for the acquisition of an

electron ionization mass spectrum of 1,1-diethylcyclopropane, consistent with standard

practices for volatile organic compounds.

Instrumentation:

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an

electron ionization source.

Gas Chromatograph (GC): A GC system is typically used for sample introduction and

separation, coupled directly to the mass spectrometer.

GC-MS Parameters:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with

a stationary phase such as 5% phenyl-methylpolysiloxane).

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

Final hold: Hold at 280 °C for 5 minutes.
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Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 20 - 200

Scan Speed: 1000 amu/s

Sample Preparation:

A dilute solution of 1,1-diethylcyclopropane in a volatile organic solvent (e.g.,

dichloromethane or hexane) is prepared. A 1 µL aliquot of this solution is then injected into the

GC-MS system.

This technical guide provides a foundational understanding of the mass spectral behavior of

1,1-diethylcyclopropane. The provided data and proposed fragmentation pathways can serve

as a valuable reference for the identification and characterization of this and structurally related

compounds in complex matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092845#1-1-diethylcyclopropane-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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